![molecular formula C10H10ClNOS B3034075 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one CAS No. 135792-95-9](/img/structure/B3034075.png)
6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one
Übersicht
Beschreibung
6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one is a derivative of benzothiazole, an aromatic heterocyclic compound. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Biological Research: The compound has been investigated for its enzyme inhibitory effects, particularly against acetylcholinesterase and monoamine oxidase, which are targets for Alzheimer’s disease treatment.
Industrial Applications: Benzothiazole derivatives, including this compound, are used as corrosion inhibitors and in the synthesis of dyes and pigments.
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been reported to exhibit inhibitory effects against enzymes such asacetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play crucial roles in neurodegenerative diseases like Alzheimer’s disease .
Mode of Action
Benzothiazole derivatives have been shown to inhibit ache and mao-b enzymes . The inhibition of these enzymes can lead to an increase in the levels of acetylcholine and monoamine neurotransmitters in the brain, respectively, which could potentially alleviate the symptoms of Alzheimer’s disease .
Biochemical Pathways
The inhibition of ache and mao-b enzymes by benzothiazole derivatives can affect the cholinergic and monoaminergic signaling pathways, respectively . This could potentially lead to improved cognitive performance in Alzheimer’s disease patients .
Result of Action
Benzothiazole derivatives have been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of alzheimer’s disease . This suggests that 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one could potentially have a similar effect.
Zukünftige Richtungen
Benzothiazole derivatives, including “6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one”, have potential for further exploration due to their wide range of biological activities . Future research could focus on developing more potent derivatives, investigating their mechanisms of action, and assessing their safety and efficacy in preclinical and clinical studies .
Biochemische Analyse
Biochemical Properties
6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives, including this compound, have been shown to inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are crucial in neurotransmission and metabolic processes . These interactions often involve binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of inflammatory cytokines . These effects are mediated through interactions with specific cellular targets, such as receptors and signaling molecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzothiazole derivatives can inhibit the activity of enzymes like acetylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters . Additionally, these compounds can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, benzothiazole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzothiazole derivatives may localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzenethiol with 3-chloropropionyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propyl chain can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Vergleich Mit ähnlichen Verbindungen
6-(3-chloropropyl)benzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives, such as:
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: Known for its anticancer and anti-inflammatory properties.
2-(4-aminophenyl)benzothiazole derivatives: These compounds exhibit potent antimicrobial activity and have been studied for their mode of action against bacterial strains.
2-hydrazinobenzothiazole derivatives: Used as corrosion inhibitors and studied for their electrochemical properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-(3-chloropropyl)-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c11-5-1-2-7-3-4-8-9(6-7)14-10(13)12-8/h3-4,6H,1-2,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDTZRIXJDBVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCCCl)SC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Bromomethyl)benzo[d]thiazole](/img/structure/B3033996.png)

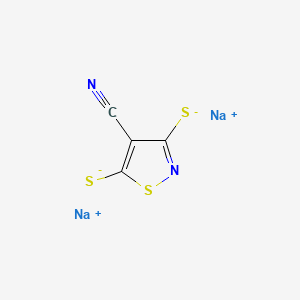
![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3033999.png)
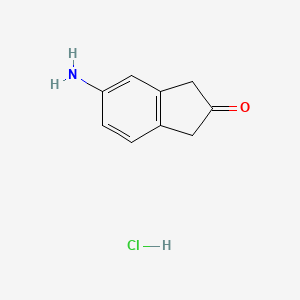
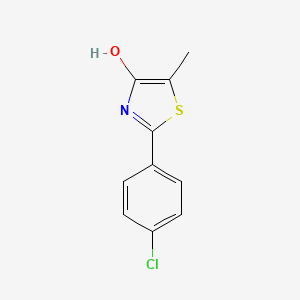


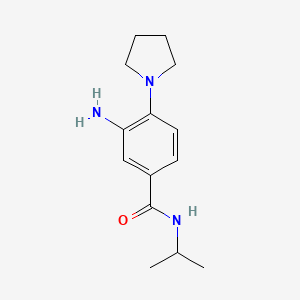
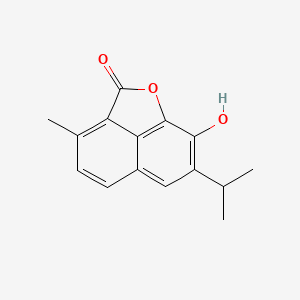

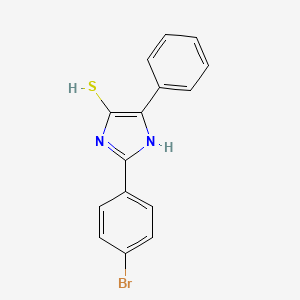
![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)
![6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3034014.png)
